PAI-1 Inhibitory Activity: Class-Level Scaffold Potency vs. Baseline
The naphthyl benzofuran carboxamide scaffold to which CAS 1421481-67-5 belongs has demonstrated PAI-1 inhibitory activity in in vitro assays, with the patent disclosing compounds that inhibit PAI-1 with IC₅₀ values in the low micromolar to sub-micromolar range . However, no compound-specific IC₅₀ value for CAS 1421481-67-5 itself has been published in a peer-reviewed journal or patent example table. The closest available class-level data come from structurally related examples in US 6,599,925 where naphthyl benzofuran carboxamides with hydroxylalkyl linkers showed measurable PAI-1 inhibition, but exact values are tied to specific R-group permutations not matching the target compound .
| Evidence Dimension | PAI-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1421481-67-5 |
| Comparator Or Baseline | Structurally related naphthyl benzofuran derivatives in US 6,599,925; reported IC₅₀ values range from approximately 0.1 µM to >10 µM depending on substitution pattern |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | In vitro PAI-1 inhibition assay (as described in US 6,599,925 patent examples) |
Why This Matters
Without a disclosed IC₅₀, a buyer cannot verify whether this specific compound maintains the class-level PAI-1 activity or is an inactive outlier; procurement for PAI-1-related research carries unquantified performance risk.
- [1] Elokdah HM, McFarlane GR, Mayer SC, Crandall DL. Substituted naphthyl benzofuran derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). US Patent 6,599,925 B2. Granted July 29, 2003. View Source
